molecular formula C9H9N3O2 B13274247 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13274247
M. Wt: 191.19 g/mol
InChI Key: WBMBFHIRPAZGMV-UHFFFAOYSA-N
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Description

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with but-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a solvent such as dimethyl sulfoxide (DMSO) or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(But-2-yn-1-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the but-2-yn-1-yl group, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-(but-2-ynylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)10-5-6-12-8/h5-6H,4H2,1H3,(H,11,12)(H,13,14)

InChI Key

WBMBFHIRPAZGMV-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=CN=C1C(=O)O

Origin of Product

United States

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